2,3,5-Trifluoroiodobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

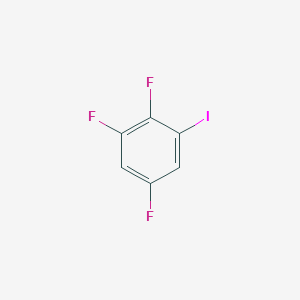

2,3,5-Trifluoroiodobenzene is a halogenated aromatic compound with the molecular formula C6H2F3I. It is characterized by the presence of three fluorine atoms and one iodine atom attached to a benzene ring.

準備方法

Synthetic Routes and Reaction Conditions: 2,3,5-Trifluoroiodobenzene can be synthesized through several methods. One common approach involves the iodination of 2,3,5-trifluorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions: 2,3,5-Trifluoroiodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding iodoso or iodyl derivatives.

Reduction Reactions: Reduction of the iodine atom can yield 2,3,5-trifluorobenzene.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide are used under mild acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.

Major Products Formed:

科学的研究の応用

2,3,5-Trifluoroiodobenzene has a wide range of applications in scientific research:

Chemistry: It serves as a versatile building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of radiolabeled tracers for imaging studies.

Medicine: It is employed in the synthesis of potential drug candidates, particularly in the field of oncology.

Industry: this compound is used in the production of advanced materials, such as liquid crystals and polymers

作用機序

The mechanism of action of 2,3,5-trifluoroiodobenzene is primarily influenced by the presence of fluorine atoms, which enhance its reactivity. The fluorine atoms create a strong electron-withdrawing effect, making the iodine atom more susceptible to nucleophilic attack. This property allows the compound to act as a catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates .

類似化合物との比較

- 2,4,6-Trifluoroiodobenzene

- 3,4,5-Trifluoroiodobenzene

- 2,3,4-Trifluoroiodobenzene

Comparison: 2,3,5-Trifluoroiodobenzene is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and selectivity. Compared to other trifluoroiodobenzene isomers, this compound exhibits distinct reactivity patterns in substitution and oxidation reactions, making it a valuable compound for targeted synthetic applications .

生物活性

2,3,5-Trifluoroiodobenzene is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. The incorporation of fluorine and iodine atoms into its structure alters its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry and chemical biology.

The molecular formula of this compound is C6H2F3I, with a molar mass of approximately 257.98 g/mol. The compound is characterized by the presence of three fluorine atoms and one iodine atom, which contribute to its distinctive chemical behavior, including increased lipophilicity and altered electronic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂F₃I |

| Molar Mass | 257.98 g/mol |

| Density | 2.078 g/cm³ |

| Boiling Point | 176.4 °C |

| Flash Point | 65.1 °C |

| Refractive Index | 1.543 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions. These include:

- Hydrogen Bonding : The presence of fluorine can enhance hydrogen bonding capabilities.

- Hydrophobic Interactions : The fluorinated structure increases hydrophobicity, facilitating interactions with lipid membranes.

- Van der Waals Forces : These forces play a crucial role in the binding affinity towards biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can exhibit enhanced antimicrobial properties due to their lipophilic nature and ability to disrupt microbial membranes.

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, derivatives have shown promise as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), which is relevant in pain and inflammation management .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of various fluorinated compounds, including this compound. Results indicated that this compound exhibited significant inhibitory effects against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Enzyme Inhibition

In a series of experiments aimed at identifying mPGES-1 inhibitors, this compound derivatives were synthesized and tested. One derivative showed an IC50 value of 44 µM against mPGES-1, indicating moderate potency . This suggests that modifications to the trifluoroiodobenzene scaffold could yield more potent anti-inflammatory agents.

特性

IUPAC Name |

1,2,5-trifluoro-3-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3I/c7-3-1-4(8)6(9)5(10)2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBVAOZYTPLSLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。